Paulownin

Description

Structure

3D Structure

Properties

IUPAC Name |

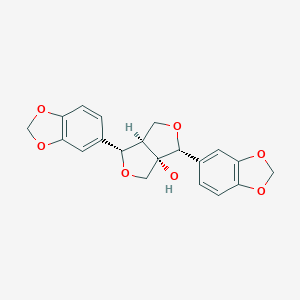

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFLPWHBKTTR-WNISUXOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156507 |

Source

|

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-46-5 |

Source

|

| Record name | (+)-Paulownin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paulownin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13040-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Paulownin: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Prominent Lignan

Paulownin, a furofuran lignan predominantly isolated from the wood and other parts of Paulownia species, has emerged as a molecule of significant interest within the scientific community.[1][2] Traditionally, various parts of the Paulownia tree have been utilized in Chinese medicine to treat a range of ailments, including inflammatory conditions and infections.[3] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a spectrum of biological activities inherent to Paulownin and its derivatives. This technical guide provides an in-depth exploration of the core biological activities of Paulownin, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, supported by experimental evidence and detailed protocols.

Anti-Cancer Activity: Enhancing the Innate Immune Response

One of the most compelling biological activities of Paulownin is its anti-tumor effect, which is primarily mediated through the potentiation of the innate immune system.[1][4] Unlike cytotoxic agents that directly target cancer cells, Paulownin appears to act as an immunomodulator, enhancing the cancer-killing capacity of Natural Killer (NK) cells.

Mechanism of Action: Activation of the JNK Signaling Pathway

In-depth studies have elucidated that Paulownin's anti-cancer activity is intricately linked to its ability to activate the c-Jun N-terminal kinase (JNK) signaling pathway within NK cells.[1][3][4] This activation is a critical event that initiates a cascade of downstream effects, ultimately leading to enhanced NK cell-mediated cytotoxicity against various cancer cell lines.[1][5]

The proposed mechanism involves the following key steps:

-

Paulownin-induced JNK Phosphorylation: Paulownin treatment leads to the phosphorylation of JNK, a key signaling molecule in the MAPK pathway.[1][3] This phosphorylation event is a crucial activation step.

-

Upregulation of Cytolytic Granules: Activated JNK signaling promotes the expression of essential cytolytic granules, including perforin and granzyme B, within NK cells.[1][4]

-

Enhanced Degranulation: Paulownin treatment also increases the expression of the degranulation marker CD107a, indicating an increased readiness of NK cells to release their cytotoxic payload upon encountering target cancer cells.[1]

-

Increased Cancer Cell Lysis: The culmination of these events is a significant enhancement in the cytolytic activity of NK cells, leading to the effective killing of various cancer cells, including leukemia, colon, and lung cancer cell lines.[1]

This immunomodulatory approach to cancer therapy is a promising avenue of research, and Paulownin stands out as a potential candidate for further development in this area.

Sources

- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Paulownin: A Technical Guide to Natural Sources, Biosynthesis, and Isolation for Drug Development Professionals

Abstract

Paulownin, a furofuran lignan, has emerged as a compound of significant interest within the drug development community due to its diverse pharmacological activities, including notable anti-tumor and immunomodulatory effects.[1][2] This technical guide provides an in-depth exploration of paulownin, designed for researchers, scientists, and professionals in the field. We will delve into its primary plant origins, biosynthesis, localization within plant tissues, and detailed protocols for its extraction and characterization. The guide aims to synthesize current scientific knowledge into a practical framework to support and accelerate research and development efforts focused on this promising natural product.

Introduction to Paulownin

Paulownin ((+)-paulownin) is a bioactive furofuran lignan, a class of phytochemicals characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton.[3] Lignans are synthesized in plants from the dimerization of two coniferyl alcohol units and exhibit a wide array of biological activities.[4] Paulownin, in particular, has been identified as a promising candidate for therapeutic development, with studies demonstrating its potential as an anti-bacterial, anti-fungal, and anti-tumor agent.[2][5] Its mechanism of action is an active area of research, with recent findings suggesting it can enhance the cytotoxicity of Natural Killer (NK) cells against cancer cells by activating the JNK signaling pathway.[1][5] This guide provides the foundational knowledge required to harness paulownin from its natural sources for further preclinical and clinical investigation.

Primary Plant Sources and Localization

Paulownin is predominantly isolated from trees of the genus Paulownia, but has also been identified in other unrelated plant species. Understanding the distribution and concentration of paulownin within these plants is critical for efficient sourcing and extraction.

The Genus Paulownia

The genus Paulownia, belonging to the family Paulowniaceae, comprises 7 to 17 species of fast-growing hardwood trees native to East Asia.[6][7] Commonly known as the "Princess Tree" or "Empress Tree," species such as Paulownia tomentosa , P. elongata , and P. fortunei are the most well-documented sources of paulownin.[7][8]

Historically, various parts of the Paulownia tree have been used in traditional Chinese medicine for treating a range of ailments.[9][10] Modern phytochemical analysis has confirmed that the wood (xylem) , particularly the heartwood, is the primary repository of paulownin.[11][12] Studies have shown that paulownin, along with the related lignan d-sesamin, are major bioactive components of P. tomentosa wood extracts.[11][13]

Other Botanical Sources

Beyond the Paulownia genus, paulownin has been isolated from several other plants, expanding the potential sources for this compound. These include:

-

Gmelina arborea : A fast-growing deciduous tree in the family Lamiaceae, its heartwood is a confirmed source of paulownin and other lignans like gmelinol.[12][14]

-

Acanthopanax sessiliflorus : Also known as Eleutherococcus sessiliflorus, this species from the Araliaceae family has been used in traditional medicine and is another reported source of paulownin.[15][16]

Quantitative Analysis and Localization

The concentration of paulownin varies depending on the species, the specific plant organ, and developmental stage. The highest concentrations are consistently found in the woody tissues.

| Plant Source | Plant Part | Reported Yield/Observation | Citation |

| Paulownia tomentosa | Heartwood & Sapwood | Crude extract yields of 7.59% and 8.43% respectively, with paulownin identified as a main antimicrobial component. | [12] |

| Paulownia tomentosa | Wood (Xylem) | Confirmed as a primary source of paulownin and d-sesamin. | [10][11] |

| Gmelina arborea | Heartwood | Isolation of 28 mg of purified paulownin from a laboratory-scale extraction. | [12] |

| Gmelina arborea | Stem | Contains several lignans, including paulownin. | [17] |

Insight for Researchers: The data strongly indicates that the heartwood of mature Paulownia tomentosa and Gmelina arborea trees represents the most promising and highest-yield sources for paulownin isolation. Focusing extraction efforts on this specific tissue is the most efficient strategy.

Biosynthesis of Paulownin

Paulownin, as a furofuran lignan, is derived from the phenylpropanoid pathway. This core metabolic route in plants is responsible for the synthesis of a vast array of secondary metabolites, including monolignols, which are the precursors to both lignin and lignans. The biosynthesis is a multi-step enzymatic process.

Causality of the Pathway: The pathway begins with the amino acid phenylalanine, which is deaminated to form cinnamic acid. A series of hydroxylation and methylation steps, catalyzed by enzymes like cytochrome P450s and O-methyltransferases, converts cinnamic acid into various phenylpropanoid precursors. The key intermediate for paulownin biosynthesis is coniferyl alcohol . The stereospecific dimerization of two coniferyl alcohol molecules, mediated by dirigent proteins and laccases, leads to the formation of pinoresinol. Pinoresinol then undergoes further enzymatic modifications, including reduction steps, to form the furofuran lignan core structure, which is subsequently converted to paulownin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 6. Paulownia - Wikipedia [en.wikipedia.org]

- 7. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species of Paulownia - Cathaia Int. - Paulownia Spezialist [cathaia.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Lupane-type saponins from leaves of Acanthopanax sessiliflorus and their inhibitory activity on pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunostimulating effects of extract of Acanthopanax sessiliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Paulownin

For Researchers, Scientists, and Drug Development Professionals

Foreword

Paulownin, a naturally occurring lignan found predominantly in the wood of Paulownia tomentosa, has emerged as a molecule of significant interest within the scientific community. Its diverse biological activities, including anti-tumor, antiviral, and immunomodulatory effects, have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation, characterization, and biological activities of paulownin, with a focus on the underlying scientific principles and experimental methodologies.

Chemical Identity and Structure

Paulownin is a furofuran lignan characterized by a complex stereochemistry that is crucial for its biological function.

Molecular Structure and Stereochemistry

The systematic IUPAC name for (+)-paulownin is (1S,3aR,4S,6aR)-1,4-bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-ol. Its chemical formula is C₂₀H₁₈O₇, with a molecular weight of approximately 370.36 g/mol . The core of the molecule consists of a furo[3,4-c]furan ring system, substituted with two 1,3-benzodioxole (piperonyl) groups. The presence of multiple chiral centers dictates its specific three-dimensional conformation, which is essential for its interaction with biological targets.

Key Structural Features

The presence of the two piperonyl groups and the hydroxyl group on the furofuran core are key determinants of paulownin's chemical reactivity and biological activity. The stereochemistry at the four chiral centers (C1, C3a, C4, and C6a) is critical, and different stereoisomers may exhibit varied biological effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of paulownin is fundamental for its extraction, purification, formulation, and in vitro/in vivo evaluation.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₇ | [1] |

| Molecular Weight | 370.36 g/mol | [1] |

| CAS Number | 13040-46-5 | [1] |

| Appearance | White to off-white powder | - |

| Melting Point | Data not available in searched sources | - |

| Specific Rotation ([α]D) | Data not available in searched sources | - |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | - |

Note: Specific quantitative data for melting point and optical rotation were not available in the searched literature. This highlights a gap in the publicly accessible data for this compound and underscores the importance of experimental determination for researchers working with it.

Isolation and Purification

Paulownin is naturally present in the wood of Paulownia tomentosa and other plants like Tecoma stans.[2] Its isolation involves a multi-step process designed to separate it from a complex mixture of other plant metabolites.

General Workflow for Isolation

The isolation of paulownin typically follows a standard phytochemical workflow, which can be adapted based on the starting material and desired purity.

A [label="Plant Material\n(e.g., Paulownia tomentosa wood)"]; B [label="Grinding and Extraction\n(e.g., with ethanol or methanol)"]; C [label="Solvent Partitioning\n(e.g., hexane, ethyl acetate, water)"]; D [label="Column Chromatography\n(Silica gel or Sephadex)"]; E [label="Further Purification\n(e.g., Preparative HPLC)"]; F [label="Pure Paulownin"];

A -> B [label=" Mechanical size reduction "]; B -> C [label=" Liquid-liquid extraction "]; C -> D [label=" Fractionation "]; D -> E [label=" High-resolution separation "]; E -> F [label=" Crystallization/Lyophilization "]; }

Caption: A generalized workflow for the isolation of Paulownin.Detailed Experimental Protocol (Exemplary)

While a specific, detailed protocol from a single source was not fully available, the following is a composite protocol based on general lignan isolation procedures.[3][4]

Rationale: The choice of solvents is critical for efficient extraction and subsequent partitioning. Ethanol is a good general solvent for moderately polar compounds like lignans. The subsequent partitioning with solvents of varying polarity allows for the removal of highly nonpolar and highly polar impurities. Column chromatography is the primary method for separating lignans from other compounds in the extract, with silica gel being a common stationary phase due to its ability to separate compounds based on polarity.

Protocol:

-

Extraction:

-

Air-dried and powdered wood of Paulownia tomentosa is subjected to Soxhlet extraction or maceration with 95% ethanol for an extended period (e.g., 48-72 hours).

-

The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are monitored by thin-layer chromatography (TLC) to track the presence of paulownin.

-

-

Column Chromatography:

-

The ethyl acetate fraction, typically enriched with lignans, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and analyzed by TLC. Those containing paulownin are pooled.

-

-

Final Purification:

-

The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system to obtain pure paulownin.

-

Spectroscopic Characterization

The structural elucidation of paulownin is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of paulownin.[2][5]

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those from the aromatic protons of the piperonyl groups, the methoxy protons, and the protons of the furofuran ring system.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization. Distinct signals are observed for the aromatic carbons, the carbons of the furofuran core, and the methoxy carbons.

Note: Specific peak assignments with chemical shifts (ppm) and coupling constants (Hz) are crucial for unambiguous identification and require detailed analysis of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of paulownin, further confirming its structure. Electrospray ionization (ESI) is a commonly used technique.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key absorption bands for paulownin would include those corresponding to O-H stretching (from the hydroxyl group), C-O stretching (from the ether linkages), and C=C stretching (from the aromatic rings).

Biological Activities and Mechanism of Action

Paulownin has demonstrated a range of biological activities, with its anti-tumor and immunomodulatory properties being of particular interest to the drug development community.

Anti-Tumor Activity

Paulownin has shown cytotoxic effects against various cancer cell lines.[2] A significant aspect of its anti-tumor activity is its ability to enhance the cytotoxicity of Natural Killer (NK) cells, a key component of the innate immune system.

Mechanism of Action:

-

Enhancement of NK Cell Cytotoxicity: Paulownin has been shown to increase the cytolytic activity of NK cells against cancer cells.[2]

-

Activation of the JNK Signaling Pathway: This enhanced NK cell activity is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Phosphorylation of JNK in NK cells leads to an increase in the expression and release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in target cancer cells.

Paulownin [label="Paulownin", fillcolor="#4285F4"]; NK_Cell [label="Natural Killer (NK) Cell"]; JNK [label="JNK\n(c-Jun N-terminal kinase)"]; p_JNK [label="Phosphorylated JNK\n(Active)"]; Cytotoxic_Granules [label="Increased Expression of\nPerforin & Granzymes"]; Apoptosis [label="Tumor Cell Apoptosis"];

Paulownin -> NK_Cell [label=" Enters "]; NK_Cell -> JNK; JNK -> p_JNK [label=" Phosphorylation "]; p_JNK -> Cytotoxic_Granules [label=" Upregulates "]; Cytotoxic_Granules -> Apoptosis [label=" Induces "]; }

Caption: Simplified signaling pathway of Paulownin-mediated enhancement of NK cell cytotoxicity.Antiviral Activity

Derivatives of paulownin have demonstrated promising antiviral activity against viruses such as the Chikungunya virus. This suggests that the paulownin scaffold could be a valuable starting point for the development of novel antiviral agents.

Synthesis and Derivatization

Information regarding the total synthesis of paulownin is limited in readily available literature. However, the chemical modification of the hydroxyl group of naturally isolated paulownin has been explored to generate novel derivatives with potentially enhanced biological activities. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully employed to synthesize a library of paulownin derivatives. This highlights the potential for medicinal chemistry efforts to optimize the therapeutic properties of this natural product scaffold.

Future Perspectives

Paulownin continues to be a molecule of great interest for its therapeutic potential. Future research should focus on:

-

Complete Physicochemical Characterization: Filling the existing gaps in data, such as the precise melting point and specific rotation, is essential for standardization and quality control.

-

Elucidation of Detailed Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by paulownin in different disease contexts.

-

Total Synthesis: The development of an efficient and stereoselective total synthesis of paulownin would enable the preparation of larger quantities for extensive biological evaluation and the synthesis of novel analogs that are not accessible through the derivatization of the natural product.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical studies are required to evaluate the therapeutic efficacy and safety profile of paulownin and its derivatives in relevant animal models.

References

- Reis, A. C. C., Silva, B. M., Souza Filho, J. D., Pereira, G. R., & Brandão, G. C. (2022). Cytotoxic activity of extracts from Tecoma species and isolated lignans. Brazilian Journal of Pharmaceutical Sciences, 58.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3321512, (+)-Paulownin. Retrieved from [Link].

- Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079.

- Szopa, A., Ekiert, H., & Ekiert, R. (2017). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 22(12), 2212.

- Angle, S. R., Matson, J. A., & Angle, S. R. (2008). Stereoselective Synthesis of 3-Alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (±)-Paulownin. The Journal of Organic Chemistry, 73(15), 6031–6034.

- Gunawan, G., & Arham, Z. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 515-530.

- Pereira, G. R., Ferreira, A. C. G., Costa, F., Munhoz, V., Alvarenga, D., Silva, B. M., ... & Brandão, G. C. (2021). Novel lignan-based compounds via click chemistry: paulownin isolation, structural modifications and cytotoxic activity evaluations. Natural Product Research, 35(21), 3820-3823.

- Takahashi, K., & Nakagawa, M. (1966). The structure of paulownin. Tetrahedron Letters, 7(25), 2285-2289.

- Ober, D., & Hartmann, T. (1999). A new isolation procedure for lignans from Linum. Phytochemical Analysis, 10(5), 258-262.

- Slanina, J., & Glatz, Z. (2004). A review: Analysis of lignans.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Paulownin's Anti-Cancer Mechanism: A Technical Guide for Researchers

Introduction: Paulownin as a Novel Anti-Cancer Agent

Paulownin, a lignan derived from the wood of Paulownia tomentosa, has emerged as a promising natural compound with multifaceted anti-cancer properties.[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the precise molecular mechanisms through which paulownin exerts its anti-tumor effects.[3] This technical guide provides an in-depth exploration of paulownin's mechanism of action in cancer cells, designed for researchers, scientists, and professionals in drug development. We will delve into its dual-pronged attack on cancer: an indirect, immune-mediated approach through the activation of Natural Killer (NK) cells, and a potential direct assault on cancer cells leading to apoptosis. This guide will further provide detailed experimental protocols and visual aids to facilitate the investigation of paulownin's therapeutic potential.

Part 1: The Indirect Anti-Tumor Effect: Potentiation of Natural Killer Cell Cytotoxicity

A primary and well-documented mechanism of paulownin's anti-cancer activity is its ability to enhance the cytotoxic function of Natural Killer (NK) cells, a critical component of the innate immune system.[1][4]

Activation of the JNK Signaling Pathway in NK Cells

Paulownin treatment has been shown to significantly promote the phosphorylation of c-Jun N-terminal kinase (JNK) in NK cells.[1][4][5] This activation of the JNK signaling pathway is a pivotal event that unleashes a cascade of downstream effects, ultimately augmenting the cancer-killing capacity of NK cells.[6][7] The crucial role of this pathway is underscored by the observation that pre-treatment with a JNK inhibitor effectively abrogates the enhanced cytotoxicity induced by paulownin.[1][4][5]

Upregulation of Cytolytic Granules

The activation of the JNK pathway by paulownin leads to an increased expression of essential cytolytic granules within NK cells, namely perforin and granzyme B.[1][4][7] Perforin creates pores in the target cancer cell membrane, allowing granzymes to enter and trigger apoptosis, the programmed cell death of the cancer cell.[1] This enhanced expression of cytolytic machinery is a direct consequence of JNK signaling and is fundamental to the heightened anti-tumor response.

Enhanced Degranulation and Cytotoxicity

Paulownin treatment increases the expression of the degranulation marker protein CD107a on the surface of NK cells.[1][4][7] This indicates an increased release of the cytotoxic granules upon encountering cancer cells. Consequently, paulownin-treated NK cells exhibit significantly enhanced cytolytic activity against a variety of cancer cell lines, including leukemia, human colon, and human lung cancer cells.[1][4]

Visualizing the Pathway: Paulownin's Activation of NK Cell Cytotoxicity

Caption: Paulownin activates the JNK pathway in NK cells, boosting their cancer-killing ability.

Part 2: The Direct Anti-Cancer Effect: A Hypothesis in the Making

While the immune-mediated mechanism is well-supported, evidence also suggests that paulownin may exert direct cytotoxic effects on cancer cells.[1] This hypothesis is strengthened by studies on other compounds isolated from the Paulownia genus.

Direct Cytotoxicity and IC50 Values

Previous studies have reported direct cytotoxic effects of paulownin on certain cancer cell lines. Specifically, paulownin exhibited CC50 (half-maximal cytotoxic concentration) values of 70.6 µM and 100 µM against K562 (leukemia) and HeLa (cervical cancer) cell lines, respectively.[1] It is noteworthy that the enhancement of NK cell activity occurs at lower concentrations (5, 10, and 20 µM).[1]

| Cell Line | Cancer Type | IC50/CC50 Value (µM) |

| K562 | Leukemia | 70.6 |

| HeLa | Cervical Cancer | 100 |

Insights from a Sibling Compound: Paucatalinone A

Research on Paucatalinone A, a geranylated flavanone also derived from Paulownia, offers compelling insights into a potential direct mechanism for paulownin.[8] Paucatalinone A has been shown to induce mitochondrial-mediated apoptosis in osteosarcoma cells.[8] This process involves:

-

Disruption of Calcium Homeostasis: An imbalance in intracellular calcium levels.[8]

-

Accumulation of Reactive Oxygen Species (ROS): An increase in ROS leads to oxidative stress, a state known to trigger apoptosis in cancer cells.[8][9][10][11]

-

Mitochondrial Impairment and Caspase-Dependent Apoptosis: The culmination of these events leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[8]

Given the shared botanical origin and the known anti-cancer properties of lignans, it is plausible that paulownin may share a similar, ROS- and mitochondria-mediated apoptotic mechanism in certain cancer cells.

Visualizing the Hypothesis: Paulownin's Potential Direct Action on Cancer Cells

Caption: A streamlined workflow for investigating paulownin's anti-cancer mechanisms.

Conclusion and Future Directions

Paulownin presents a compelling case as a novel anti-cancer agent with a dual mechanism of action. Its ability to enhance NK cell-mediated cytotoxicity via the JNK signaling pathway is a significant finding, opening avenues for its development as an immunotherapeutic agent. Furthermore, the potential for direct pro-apoptotic effects on cancer cells, possibly through the induction of oxidative stress and mitochondrial dysfunction, warrants deeper investigation.

Future research should focus on:

-

Elucidating the direct molecular targets of paulownin in cancer cells.

-

Investigating the role of paulownin in modulating other immune cell populations within the tumor microenvironment.

-

Exploring the synergistic effects of paulownin with conventional chemotherapies and other immunotherapies.

-

Conducting preclinical studies in a wider range of cancer models to establish its efficacy and safety profile.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of paulownin into effective cancer treatments.

References

-

The Journal of Immunology. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation 2888. Oxford Academic. [Link]

-

National Institutes of Health. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

ResearchGate. (2024). (PDF) Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

MDPI. (2022). Paulownia Organs as Interesting New Sources of Bioactive Compounds. [Link]

-

ResearchGate. (n.d.). Paulownin enhances the cytotoxicity of NK-92 cells. (A) NK-92 cells.... [Link]

-

ResearchGate. (n.d.). Chemical structures of paulownin (A), paulownin acetate (B), sesamin (C), olivil (D) and cycloolivil (E). [Link]

-

Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. [Link]

-

KRIBB. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

ResearchGate. (n.d.). Paulownin enhances the cytotoxicity of primary NK cells. (A) pNK cells.... [Link]

-

PubMed Central. (2024). Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma. [Link]

-

PubMed. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

Frontiers. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. [Link]

-

PubMed Central. (n.d.). Reactive oxygen species in cancer: Current findings and future directions. [Link]

-

MDPI. (2024). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. [Link]

-

PubMed. (2017). Reactive oxygen species (ROS) and cancer: Role of antioxidative nutraceuticals. [Link]

-

Journal of the Medical Association of Thailand. (2016). Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves. [Link]

Sources

- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Paucatalinone A from Paulownia Catalpifolia Gong Tong Elicits mitochondrial-mediated cancer cell death to combat osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive oxygen species (ROS) and cancer: Role of antioxidative nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Paulownin: A Historical and Technical Guide for Natural Product Researchers

Abstract

Paulownin, a furofuran lignan first identified in the mid-20th century, stands as a testament to the enduring value of natural product chemistry. Its journey from a constituent of a traditional medicinal plant to a subject of modern cancer immunotherapy research encapsulates the evolution of phytochemical isolation and characterization techniques. This technical guide provides an in-depth narrative of the discovery and history of paulownin isolation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We will traverse the historical context of its discovery, the progression of extraction and purification methodologies, the elucidation of its complex structure, and its contemporary relevance, providing a comprehensive resource grounded in authoritative references.

Introduction: From Traditional Remedy to Phytochemical Target

The story of paulownin is intrinsically linked to its source, the Empress or Foxglove tree, Paulownia tomentosa (Thunb.) Steud. Native to China, this remarkably fast-growing tree has been a cornerstone of traditional Chinese medicine for centuries.[1] Historical records indicate its use in treating ailments such as bronchitis, asthma, and various inflammatory and bacterial conditions.[1][2] This long history of therapeutic application naturally made P. tomentosa a prime candidate for phytochemical investigation as scientific methods advanced in the 20th century. The central hypothesis for early researchers was straightforward: the wood, bark, and leaves of this plant must contain specific bioactive compounds responsible for its observed medicinal effects. This line of inquiry, aimed at isolating and identifying these "active principles," directly led to the discovery of its constituent lignans, including the subject of this guide, paulownin.[3][4][5]

The Seminal Discovery: The First Isolation of Paulownin

The foundational work on paulownin was published in the early 1960s. A team of Japanese researchers, K. Takahashi, Y. Tanabe, K. Kobayashi, and T. Nakagawa, were investigating the chemical constituents of Paulownia tomentosa wood. Their work, culminating in a 1963 paper in the Japanese journal Yakugaku Zasshi, detailed the initial isolation and structural elucidation of this novel lignan.[6] This discovery was a critical step, providing the scientific community with a pure molecule whose biological activities could be systematically studied.

This initial period was characterized by classical phytochemical techniques. The isolation process, though not detailed in currently accessible abstracts, would have relied on the fundamental principles of solvent extraction and crystallization—a laborious but effective process for obtaining pure crystalline compounds from a complex plant matrix. Following the initial isolation, the same research group delved deeper into the molecule's three-dimensional nature, publishing a subsequent paper in 1966 that defined the stereochemistry of paulownin and its naturally occurring isomer, isopaulownin. This work was crucial for understanding the precise spatial arrangement of the molecule, a factor that dictates its biological function.

The Evolution of Isolation and Purification Protocols

The journey from raw plant material to a purified, characterized compound is a multi-step process that has been refined significantly since the 1960s. While the fundamental principles remain, the efficiency, selectivity, and scale have been transformed by new technologies.

Classical Approach: Solvent Extraction and Fractionation

The initial and still fundamental step in isolating paulownin is solid-liquid extraction from the dried and milled heartwood of P. tomentosa.[7]

Rationale: Lignans like paulownin are moderately polar compounds. The choice of solvent is critical for maximizing yield while minimizing the co-extraction of highly polar (e.g., sugars, tannins) or non-polar (e.g., fats, waxes) contaminants.

-

Methanol or Ethanol: Often used for the initial crude extraction. An 80% aqueous methanol or ethanol solution is effective at penetrating the plant tissue and solubilizing a broad range of secondary metabolites, including lignans.[7]

-

Solvent Partitioning/Fractionation: The crude extract is a complex mixture. To simplify it, a liquid-liquid partitioning scheme is employed. The crude extract is typically dissolved in an aqueous solution and sequentially extracted with solvents of increasing polarity.

The chloroform-soluble fraction, being rich in paulownin, is then taken for further chromatographic purification.

Modern Chromatographic Purification

Column chromatography is the cornerstone of purification. The choice of stationary and mobile phases is dictated by the chemical properties of the target molecule and the remaining impurities.

Step-by-Step Protocol: A Self-Validating System

-

Preparation of the Stationary Phase: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane). This ensures a homogenous column bed, preventing channeling and ensuring optimal separation.

-

Sample Loading: The dried chloroform fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column. This dry-loading technique prevents disruption of the column bed and improves the resolution of the initial separation.

-

Gradient Elution: The separation is achieved by gradually increasing the polarity of the mobile phase.

-

Initial Phase: The column is first washed with a non-polar solvent like hexane or a hexane/chloroform mixture to elute any remaining non-polar compounds.

-

Elution of Paulownin: The polarity is then increased, typically with an increasing concentration of ethyl acetate or methanol in the hexane/chloroform mixture. Paulownin will elute at a specific solvent polarity.

-

-

Fraction Collection & Analysis: Small fractions of the eluate are collected sequentially. Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the compound of interest. Fractions containing pure paulownin (as determined by a single spot on the TLC plate with the correct Rf value) are combined.

-

Crystallization: The combined, pure fractions are concentrated under reduced pressure. The resulting residue is recrystallized, often from a solvent system like methanol or ethanol, to yield pure, crystalline paulownin.

Advanced and Industrial-Scale Methodologies

For larger-scale or more rapid extraction, modern techniques are employed:

-

Pressurized Solvent Extraction (PSE): Using solvents like subcritical water or ethanol at elevated temperatures and pressures significantly reduces extraction times and solvent consumption.[8]

-

Macroporous Adsorbent Resins: In industrial applications, crude extracts can be passed through columns packed with adsorbent resins, which selectively bind compounds like lignans. The target compounds are then washed off with a suitable solvent, offering a highly efficient purification step.

Structural Elucidation: From Chemical Tests to Advanced Spectroscopy

Determining the exact chemical structure of a newly isolated compound is a puzzle solved with an evolving toolkit of analytical techniques.

Early Elucidation (c. 1963)

The initial structure proposed by Takahashi et al. would have relied on the techniques of the era:

-

Elemental Analysis: To determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).

-

UV-Vis Spectroscopy: To identify the presence of aromatic rings (chromophores) within the molecule.[9][10]

-

Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl (-OH) groups and ether (C-O-C) linkages, which are characteristic of the lignan scaffold.

-

Chemical Degradation: Controlled chemical reactions to break the molecule into smaller, identifiable fragments, which could then be pieced back together like a puzzle.

The Advent of NMR Spectroscopy

The introduction of Nuclear Magnetic Resonance (NMR) spectroscopy revolutionized natural product chemistry.[2][11] The 1966 paper on paulownin's stereochemistry would have heavily utilized ¹H NMR (proton NMR) to determine the connectivity and relative orientation of hydrogen atoms in the molecule.[12]

Modern structural confirmation is unequivocal, relying on a suite of NMR experiments:

-

¹H NMR: Maps the proton environment.

-

¹³C NMR: Maps the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These powerful techniques reveal correlations between protons and carbons, allowing for the unambiguous assignment of every atom in the structure and confirming the connectivity of the furofuran core, the substituted aromatic rings, and the stereocenters.[11][13]

High-Resolution Mass Spectrometry (HRMS) is used alongside NMR to provide an exact molecular weight, confirming the molecular formula with high precision.[9]

Quantitative Analysis and Yield

The yield of a natural product is a critical parameter for research and potential commercialization. It is highly dependent on the plant source, geographical location, age of the tree, and the specific extraction and purification protocol employed. While precise data for purified paulownin is scarce in comparative literature, studies on crude extracts provide a valuable baseline.

| Plant Source | Plant Part | Extraction Method | Product | Yield (%) | Reference |

| Paulownia tomentosa | Sapwood | Ethanol:Water (6:4) | Crude Extract | ~8.43% | [7][14] |

| Paulownia tomentosa | Heartwood | Ethanol:Water (6:4) | Crude Extract | ~7.59% | [7][14] |

| Paulownia tomentosa | Wood Waste | H₂SO₄ Hydrolysis | Cellulose Nanocrystals | 7.62 - 8.34% | [8][15] |

Note: The yields reported are for crude extracts or different processed materials and not for purified paulownin. The actual yield of pure paulownin after chromatography and crystallization would be a fraction of these values.

Conclusion and Future Outlook

References

-

Adach, K., et al. (2020). Comparative Phytochemical, Antioxidant, and Hemostatic Studies of Extract and Four Fractions from Paulownia Clone in Vitro 112 Leaves in Human Plasma. Molecules. Available from: [Link]

-

Akgül, M., et al. (2019). Determination of Antioxidant Potential in the Leaf and Flower of Paulownia tomentosa. Journal of the Institute of Science and Technology. Available from: [Link]

-

Biological Activities in Sapwood and Heartwood Extractives from Paulownia tomentosa. (2023). MDPI. Available from: [Link]

- Chen, L., et al. (2012). Method for preparing ursolic acid by using paulownia tomentosa leaves as raw material. Google Patents.

-

Choi, E. S., et al. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Immunology. Available from: [Link]

-

VALORIZATION OF Paulownia tomentosa WOOD WASTES TO PRODUCE CELLULOSE NANOCRYSTALS. (2022). CERNE. Available from: [Link]

-

Valorization of Paulownia tomentosa wood wastes to produce cellulose nanocrystals. (2022). SciELO. Available from: [Link]

-

Ralph, J., et al. (n.d.). 5 NMR of Lignins. Forest Products Laboratory. Available from: [Link]

-

Park, E. S., et al. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. ResearchGate. Available from: [Link]

-

Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). National Institutes of Health (NIH). Available from: [Link]

-

Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. (2024). Frontiers Media S.A.. Available from: [Link]

-

Pradal, C., et al. (2022). NMR Characterization of Lignans. MDPI. Available from: [Link]

-

Reis, A. C., et al. (n.d.). Chemical structures of paulownin (A), paulownin acetate (B), sesamin (C), olivil (D) and cycloolivil (E). ResearchGate. Available from: [Link]

-

Schneiderová, K., & Šmejkal, K. (2015). Phytochemical profile of Paulownia tomentosa (Thunb). Steud. National Institutes of Health (NIH). Available from: [Link]

-

PAULOWNIA INFORMATION SHEET APENDIX A. (n.d.). borsino rifiuti. Available from: [Link]

-

Stochmal, A., et al. (2022). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood. MDPI. Available from: [Link]

-

Stochmal, A., et al. (n.d.). Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112. Semantic Scholar. Available from: [Link]

-

Terashima, N. (n.d.). Nondestructive Analysis of Lignin Structure by NMR Spectroscopy of Specifically 13C-Enriched Lignins. National Institute of Standards and Technology. Available from: [Link]

-

Tunc, I., et al. (n.d.). (a) Absorbance spectrum of Paulownia leaf extract and (b) UV–vis... ResearchGate. Available from: [Link]

-

Phenolic extractives with chemotaxonomic significance from the bark of Paulownia tomentosa var. Tomentosa. (n.d.). ResearchGate. Available from: [Link]

-

Characterization of a Translucent Material Produced from Paulownia tomentosa Using Peracetic Acid Delignification and Resin Infiltration. (2022). MDPI. Available from: [Link]

Sources

- 1. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. VALORIZATION OF Paulownia tomentosa WOOD WASTES TO PRODUCE CELLULOSE NANOCRYSTALS | CERNE [cerne.ufla.br]

- 16. researchgate.net [researchgate.net]

Paulownin: A Furofuran Lignan with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Paulownin, a naturally occurring furofuran lignan isolated from trees of the Paulownia genus, has emerged as a promising candidate for therapeutic agent development. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This guide provides a comprehensive technical overview of paulownin, with a particular focus on its anticancer properties mediated through the enhancement of natural killer (NK) cell cytotoxicity. We will delve into its chemical and physical properties, natural sources and isolation, mechanisms of action, and key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology who are interested in exploring the therapeutic potential of paulownin.

Introduction to Paulownin

Paulownin (C₂₀H₁₈O₇) is a bioactive lignan found in various species of the Paulownia tree, such as Paulownia tomentosa.[1] Lignans are a class of polyphenols widely distributed in the plant kingdom, known for their diverse pharmacological effects.[2] Paulownin, specifically, has been reported to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Its unique furofuran structure forms the basis of its biological functions and offers opportunities for synthetic modification to enhance its therapeutic efficacy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₇ | [5] |

| Molecular Weight | 370.4 g/mol | [5] |

| Appearance | Powder | [5] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] For in vivo studies, formulations in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil have been used.[6] | [5][6] |

| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.[6] | [6] |

Natural Sources and Isolation

Paulownin is primarily isolated from the wood and bark of Paulownia species.[1][5] The following is a generalized protocol for the extraction and isolation of lignans from a wood matrix, which can be adapted for paulownin.

General Protocol for Lignan Isolation from Paulownia Wood

This protocol is based on established methods for lignan extraction from wood.[7][8]

Objective: To extract and purify paulownin from Paulownia wood.

Materials:

-

Dried Paulownia wood or bark

-

Wiley mill or similar grinder

-

Soxhlet apparatus

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Sample Preparation:

-

Grind the dried Paulownia wood or bark into a fine powder using a Wiley mill.

-

Dry the powdered material in an oven at 40-50°C to a constant weight.

-

-

Extraction:

-

Perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipophilic compounds.

-

Discard the n-hexane extract.

-

Air-dry the defatted wood powder.

-

Extract the defatted powder with 95% ethanol in a Soxhlet apparatus for 8-12 hours.

-

-

Concentration and Fractionation:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate.

-

Separate and collect the ethyl acetate fraction, which will contain the lignans.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Purification:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing paulownin.

-

Pool the paulownin-rich fractions and concentrate.

-

For final purification, utilize preparative HPLC with a suitable mobile phase (e.g., methanol-water gradient).

-

-

Characterization:

-

Confirm the identity and purity of the isolated paulownin using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.

-

Caption: Workflow for the isolation and purification of paulownin.

Therapeutic Potential and Mechanisms of Action

Paulownin has demonstrated a spectrum of biological activities, with its anticancer effects being the most extensively studied.

Anticancer Activity: Enhancement of NK Cell Cytotoxicity

The primary anticancer mechanism of paulownin identified to date is its ability to enhance the cytotoxic activity of Natural Killer (NK) cells.[1] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating transformed and virally infected cells.

Mechanism of Action:

Paulownin has been shown to potentiate NK cell-mediated killing of various cancer cell lines, including leukemia, colon cancer, and lung cancer cells.[1][4] This effect is achieved through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

-

JNK Phosphorylation: Treatment of NK cells with paulownin leads to a significant increase in the phosphorylation of JNK, a key protein in the mitogen-activated protein kinase (MAPK) signaling cascade.[9]

-

Upregulation of Cytolytic Granules: Activation of the JNK pathway results in the increased expression of cytolytic granules, such as perforin and granzyme B, within NK cells.[3]

-

Enhanced Degranulation: Paulownin treatment also promotes the degranulation of NK cells upon encountering target cancer cells, as evidenced by the increased surface expression of CD107a, a marker of degranulation.[3]

-

Increased Cancer Cell Lysis: The release of perforin and granzymes from the activated NK cells into the immunological synapse with the target cancer cell induces apoptosis and subsequent cell death.[1]

In vivo studies using a B16F10 melanoma mouse model have corroborated these findings, demonstrating that administration of paulownin significantly suppresses tumor growth.[1] This antitumor effect was shown to be dependent on the presence of NK cells, as depletion of these cells abrogated the therapeutic benefit of paulownin.[1]

Caption: Workflow for the Calcein-AM cytotoxicity assay.

Western Blot Analysis of JNK Phosphorylation

Objective: To detect the activation of the JNK signaling pathway in paulownin-treated NK cells.

Materials:

-

Paulownin-treated and control NK cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Lysis and Protein Quantification:

-

Wash paulownin-treated and control NK cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total-JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of JNK phosphorylation.

-

In Vivo Murine Melanoma Model

Objective: To evaluate the antitumor efficacy of paulownin in a preclinical mouse model.

Materials:

-

C57BL/6 or BALB/c mice

-

B16-F10 melanoma cells

-

Paulownin formulation for injection

-

Calipers for tumor measurement

Methodology:

-

Tumor Cell Implantation:

-

Inject B16-F10 melanoma cells (e.g., 5 x 10⁵ cells in 100 µL PBS) subcutaneously into the flank of the mice. [10]

-

-

Treatment:

-

Once tumors are palpable or reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer paulownin (e.g., 20 mg/kg) or vehicle intraperitoneally every 2-3 days. [1]

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 18-21 days or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, flow cytometry of immune cells from the spleen and tumor).

-

Future Directions and Conclusion

Paulownin presents a compelling case for further investigation as a potential therapeutic agent, particularly in the realm of cancer immunotherapy. Its ability to enhance NK cell cytotoxicity through a defined signaling pathway provides a strong foundation for its development. However, several key areas require further exploration:

-

Comprehensive ADME/Tox Profiling: Rigorous studies are needed to understand the pharmacokinetic and safety profile of paulownin.

-

Elucidation of Other Mechanisms: The anti-inflammatory and neuroprotective activities of paulownin warrant further investigation to identify their underlying molecular mechanisms.

-

Structure-Activity Relationship Studies: A systematic approach to synthesizing and screening paulownin derivatives could lead to the discovery of analogs with enhanced potency and improved drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of paulownin with other anticancer agents, such as checkpoint inhibitors, could open new avenues for cancer treatment.

References

- Park, E. S., Hwang, Y. S., Ryu, H. W., Yoon, H. R., Kim, J. T., Lim, J. S., ... & Lee, H. G. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Frontiers in Pharmacology, 15, 1439079.

-

Frontiers in Pharmacology. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]

-

ResearchGate. (2024). Paulownin activates NK cells through the JNK signaling pathway. Retrieved from [Link]

-

ResearchGate. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]

-

MDPI. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

-

PubMed. (2011). Synthesis and biological evaluations of novel apocynin analogues. Retrieved from [Link]

-

PubMed. (2024). Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation. Retrieved from [Link]

-

protocols.io. (2020). Cytotoxicity Assay - Calcein AM. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). B16 as a Mouse Model for Human Melanoma. Retrieved from [Link]

-

DergiPark. (2021). IN VITRO AND IN SILICO STUDIES ON LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Naturally occurring furofuran lignans: structural diversity and biological activities. Retrieved from [Link]

-

SciSpace. (2014). Isolation and Structural Characterization of the Milled Wood Lignin, Dioxane Lignin, and Cellulolytic Lignin Preparations. Retrieved from [Link]

-

MDPI. (2021). Metabolomic Profiling and Cytotoxic Tetrahydrofurofuran Lignans Investigations from Premna odorata Blanco. Retrieved from [Link]

-

Labcorp Oncology. (2019). B16-F10: a murine melanoma model. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. Retrieved from [Link]

-

PubMed. (2012). In vitro metabolism study of the promising anticancer agent the lignan (-)-grandisin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Retrieved from [Link]

-

ResearchGate. (2019). B16 as a mouse model for human melanoma. Curr. Protoc. Immunol. Retrieved from [Link]

-

CORE. (n.d.). ISOLATION OF LIGNIN FROM WOOD. Retrieved from [Link]

-

MDPI. (2021). Pressurized Solvent Extraction of Paulownia Bark Phenolics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Four New Furofuran Lignans from Phryma leptostachya Inhibit the Accumulation of Molting Hormones in Armyworm. Retrieved from [Link]

-

MDPI. (2024). Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs. Retrieved from [Link]

-

ResearchGate. (2011). A new and facile method for isolation of lignin from wood based on complete wood dissolution. Retrieved from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

-

Melior Discovery. (n.d.). The B16F10 Tumor Model for Melanoma. Retrieved from [Link]

-

accedaCRIS. (2022). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Retrieved from [Link]

-

ACS Publications. (2021). New Furofuran Lignan Glucosides with Neuroprotective Activity from Osmanthus fragrans var. aurantiacus Enab. Retrieved from [Link]

-

ChemRxiv. (2022). Design, Synthesis and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. Retrieved from [Link]

-

MDPI. (2023). Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis. Retrieved from [Link]

-

Publications. (2021). Guidelines for performing lignin-first biorefining. Retrieved from [Link]

-

PubMed. (2002). In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and enterodiol. Retrieved from [Link]

-

MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Retrieved from [Link]

-

ResearchGate. (2020). Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity. Retrieved from [Link]

-

Trevigen. (n.d.). Calcein AM Cell Viability Kit. Retrieved from [Link]

-

MDPI. (2021). Stimulation of Lignan Production in Schisandra rubriflora In Vitro Cultures by Elicitation. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

-

MDPI. (2024). Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics. Retrieved from [Link]

Sources

- 1. Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Frontiers | Paulownin elicits anti-tumor effects by enhancing NK cell cytotoxicity through JNK pathway activation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Paulownin | CAS:13040-46-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Bioactivities of Paulownin

Abstract

Paulownin, a furofuran lignan predominantly isolated from plants of the Paulownia genus, has emerged as a compound of significant interest in preclinical research. Historically used in traditional medicine, recent scientific investigations have begun to elucidate its molecular mechanisms, revealing a spectrum of biological activities. This technical guide synthesizes the current state of in vitro research on Paulownin, offering drug development professionals and researchers a detailed overview of its demonstrated effects, particularly in oncology. We will delve into its mechanism of action in modulating innate immunity, provide validated experimental protocols for assessing its efficacy, and present its effects on key signaling pathways. The objective is to provide a foundational resource that explains not only the experimental outcomes but also the causality behind the methodological choices, ensuring a robust and reproducible understanding of Paulownin's potential.

Introduction: Paulownin as a Bioactive Lignan

Paulownin is a natural compound derived from the wood of trees such as Paulownia tomentosa[1][2][3][4]. Lignans are a major class of phytoestrogens, and Paulownin's specific furofuran structure is the basis for its diverse physiological functions, which include antibacterial and antifungal properties[1][3][4]. While early studies noted its broad bioactivities, recent, more mechanistic work has highlighted its potential as a modulator of the human immune system, with significant implications for cancer immunotherapy. This guide will focus primarily on the most well-documented in vitro effect of Paulownin: its ability to enhance the cytotoxic function of Natural Killer (NK) cells.

Core Mechanism of Action: Enhancement of NK Cell-Mediated Cytotoxicity

The most robustly characterized in vitro effect of Paulownin is its ability to potentiate the tumor-killing capacity of Natural Killer (NK) cells, a critical component of the innate immune system. This discovery positions Paulownin as a promising candidate for immunotherapy research[1].

Activation of the JNK Signaling Pathway

The immunomodulatory effects of Paulownin on NK cells are mediated primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][5] In vitro studies using the NK-92 cell line demonstrate that treatment with Paulownin leads to a notable increase in the phosphorylation of JNK, without significantly affecting other pathways like Akt or other MAPKs.[5] This specific activation is a critical upstream event. The causal link was established through experiments where the enhanced cytotoxicity induced by Paulownin was reversed by the pre-treatment of NK cells with a JNK-specific inhibitor[1][2][5].

Upregulation of Cytolytic Granules

JNK activation by Paulownin culminates in the increased expression and deployment of the primary weapons of NK cells: cytolytic granules. Specifically, Paulownin treatment leads to:

-

Increased Perforin and Granzyme B: A significant rise in the protein and mRNA levels of both perforin and granzyme B is observed in Paulownin-treated primary NK cells and the NK-92 cell line.[1][3] Perforin creates pores in the target cell membrane, allowing granzyme B to enter and initiate apoptosis.

-

Enhanced Degranulation: The process of releasing these granules is also augmented. This is measured by the increased surface expression of CD107a (also known as LAMP-1), a protein that transiently appears on the NK cell surface during degranulation.[1][2][3][4][5]

The JNK pathway appears to be particularly crucial for the upregulation of perforin, as JNK inhibition blocks the Paulownin-induced increase in perforin expression. Interestingly, the same inhibition does not affect the modest increase in granzyme B, suggesting that Paulownin may influence granzyme B expression through a separate, JNK-independent signaling pathway that requires further investigation.[1]

Summary of In Vitro Anticancer Efficacy

Paulownin has demonstrated a consistent ability to enhance the cytolytic activity of NK cells against a variety of cancer cell lines. This effect is dose-dependent, with significant activity often observed at concentrations around 20 µM.

| Target Cancer Cell Line | Effector Cell Type | Key Outcome | Reference |

| K562 (Leukemia) | NK-92, Primary NK Cells | Increased Cytotoxicity | [5],[2],[3] |

| A549, PC-9 (Lung Cancer) | NK-92 | Increased Cytotoxicity | [5],[6] |

| SW480, HT29 (Colon Cancer) | NK-92 | Increased Cytotoxicity | [5],[6] |

| B16F10 (Mouse Melanoma) | Mouse Splenic NK Cells | Suppressed Growth (in vivo) | [1],[7] |

Other Reported In Vitro Bioactivities

While the anticancer effects via NK cell modulation are the most detailed, other activities of Paulownin and related compounds have been reported:

-

Antiviral Activity: A synthetically modified Paulownin derivative, incorporating a 1,2,3-triazole and quinolinic ring, was shown to be a potent inhibitor of Chikungunya Virus (CHIKV) replication in Vero cells.[7] The mechanism was found to reduce viral replication within the host cell rather than acting directly on the viral particles.[7]

-

Neuroprotective Properties: While direct studies on Paulownin are limited, other compounds isolated from Paulownia have shown neuroprotective potential. For instance, Tubuloside B attenuated TNF-α-mediated apoptosis in SH-SY5Y neuronal cells, suggesting that compounds from this genus may have therapeutic value in neurodegenerative contexts.[8]

Experimental Protocols for Assessing Paulownin's Effects

To ensure the reproducibility and validation of findings, the following detailed protocols are provided. These represent standard methodologies used in the cited literature to investigate Paulownin's bioactivity.

Workflow for Evaluating Paulownin's Impact on NK Cell Function

Protocol: NK Cell Cytotoxicity (Calcein-AM Release Assay)

This assay quantifies cell death by measuring the release of a fluorescent dye from lysed target cells.

-

Rationale: Live cells retain the fluorescent dye Calcein-AM. When NK cells lyse target cells, the dye is released into the supernatant, and the resulting fluorescence is directly proportional to the level of cell killing.

-

Step-by-Step Methodology:

-

Target Cell Preparation: Harvest target cancer cells (e.g., K562) and wash with PBS. Resuspend cells at 1x10⁶ cells/mL in serum-free media and add Calcein-AM to a final concentration of 10 µM. Incubate for 30 minutes at 37°C.

-

Washing: Wash the labeled target cells three times with complete media to remove excess dye. Resuspend at 1x10⁵ cells/mL.

-

Effector Cell Preparation: Harvest NK-92 cells that have been pre-treated with Paulownin (or vehicle control) for 48 hours.[5][6] Perform a cell count and adjust the concentration to achieve the desired Effector:Target (E:T) ratios (e.g., 5:1, 2.5:1).[3][5][6]

-